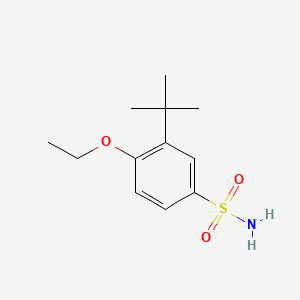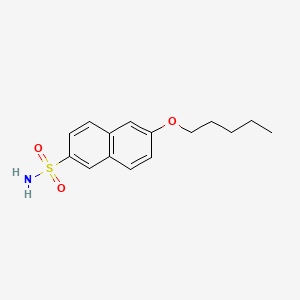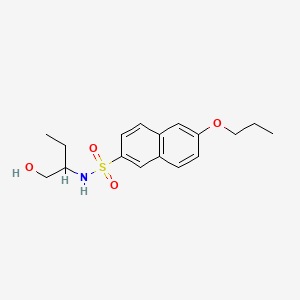
POLYMETHYLHYDROSILOXANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polymethylhydrosiloxane is a polymer with the general structure [−CH₃(H)Si−O−]ₙ. It is widely used in organic chemistry as a mild and stable reducing agent, capable of transferring hydrides to metal centers and various reducible functional groups . This compound is a byproduct of the silicone industry and is known for its air and moisture stability, making it easy to handle and store for long periods without loss of activity .
Preparation Methods
Polymethylhydrosiloxane is typically prepared by the hydrolysis of monomethyldichlorosilane. The reaction involves the following steps: [ \text{n MeSiHCl}_2 + \text{n H}_2\text{O} \rightarrow [\text{MeSiHO}]_n + 2\text{n HCl} ] This process results in the formation of this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in cold, concentrated hydrochloric acid .
Chemical Reactions Analysis
Polymethylhydrosiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by transition metals.
Crosslinking: Under the influence of metal salt catalysts, this compound can crosslink at low temperatures to form films on various surfaces.
Common reagents used in these reactions include methanol, aromatic amines, and various metal catalysts. Major products formed from these reactions include tertiary and secondary amines, homoallylamines, and unsymmetrical dialkyl ketones .
Scientific Research Applications
Polymethylhydrosiloxane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent for aldehydes, ketones, olefins, and aromatic nitro compounds.
Material Science: It is employed in the modification of different polymers and the manufacture of silicone elastomers.
Microfluidic Chips: It serves as a functional material for microfluidic chips due to its stability and ease of handling.
Cotton Industry: It is used in the cotton industry for various applications, including fabric treatment.
Mechanism of Action
Polymethylhydrosiloxane exerts its effects primarily through the transfer of hydrides. The mechanism involves the activation of the silicon-hydrogen bond, which then transfers a hydride ion to the target molecule. This process is often catalyzed by transition metals, which facilitate the breaking and forming of bonds . The molecular targets include carbonyl compounds, olefins, and aromatic nitro groups, among others .
Comparison with Similar Compounds
Polymethylhydrosiloxane is unique due to its stability and ease of handling compared to other silanes. Similar compounds include:
Polydimethylsiloxane: Unlike this compound, polydimethylsiloxane lacks silicon-hydrogen bonds and does not exhibit reducing properties.
Phenylsilane: This compound is less stable and more expensive than this compound.
Triethoxysilane: Used in the synthesis of poly(hydrosilsesquioxane), it has different applications and properties compared to this compound.
This compound stands out due to its cost-effectiveness, environmental friendliness, and versatility in various chemical reactions and applications.
Properties
CAS No. |
178873-19-3 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1H-benzimidazol-2-yl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1170853.png)




